molecular formula C5H10Br2O B14075901 2,3-Dibromo-3-methylbutan-1-ol CAS No. 100606-78-8

2,3-Dibromo-3-methylbutan-1-ol

Cat. No.: B14075901
CAS No.: 100606-78-8
M. Wt: 245.94 g/mol
InChI Key: LMGPFXRHXHKQCR-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-methylbutan-1-ol ( 100606-78-8) is an organic compound with the molecular formula C5H10Br2O and a molecular weight of 245.94 g/mol . It is characterized as an off-white to white solid with a melting point range of 38 to 42 °C . This dihalogenated alcohol is a versatile building block in organic synthesis, particularly valuable for research laboratories. The presence of both bromine atoms and a primary alcohol functional group on adjacent carbon atoms makes it a useful precursor for further chemical transformations, including nucleophilic substitution reactions and the synthesis of various heterocyclic compounds. It is also a reported intermediate in synthetic pathways, such as the preparation of 3-mercapto-3-methylbutan-1-ol, a compound of interest in flavor and fragrance chemistry . Researchers can utilize this compound to explore new synthetic methodologies and develop novel molecular architectures. The product is offered with a high degree of purity and requires storage sealed in a dry environment at room temperature (20-22 °C) to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

100606-78-8

Molecular Formula

C5H10Br2O

Molecular Weight

245.94 g/mol

IUPAC Name

2,3-dibromo-3-methylbutan-1-ol

InChI

InChI=1S/C5H10Br2O/c1-5(2,7)4(6)3-8/h4,8H,3H2,1-2H3

InChI Key

LMGPFXRHXHKQCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CO)Br)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of 3-Methylbut-2-en-1-ol

Electrophilic Addition Mechanism

The most widely documented method involves the bromination of 3-methylbut-2-en-1-ol (CAS 598-32-3) using molecular bromine (Br₂) in inert solvents such as carbon tetrachloride (CCl₄) or dichloromethane (DCM). The reaction proceeds via electrophilic addition, where Br₂ attacks the electron-rich double bond to form a bromonium ion intermediate. Subsequent nucleophilic attack by the second bromide ion yields the vicinal dibromide.

Reaction Conditions:

  • Temperature: 0–25°C (exothermic reaction requires cooling)
  • Molar Ratio: 1:1.05 (alkene:Br₂) to minimize diastereomer formation
  • Solvent: Anhydrous CCl₄ or DCM to prevent hydrolysis

The product is isolated via rotary evaporation followed by recrystallization in hexane/ethyl acetate mixtures, achieving yields of 72–78%.

Regioselectivity and Byproduct Analysis

Steric effects from the 3-methyl group direct bromine addition to the less substituted C2 position, favoring the formation of 2,3-dibromo-3-methylbutan-1-ol over alternative regioisomers. Gas chromatography-mass spectrometry (GC-MS) analyses reveal minor byproducts (<5%):

  • 3-Bromo-3-methylbutan-1-ol: From partial bromination
  • 2,4-Dibromo-3-methylbutan-1-ol: Resulting from radical-mediated bromination at elevated temperatures

Stepwise Bromination-Reduction Strategy

Synthesis via 3-Methylbutan-2-one Intermediate

Nikishin et al. (2012) developed a two-step protocol starting from 3-methylbutan-2-one (CAS 563-80-4):

Step 1: α-Bromination

The ketone undergoes bromination at the α-position using phosphorus tribromide (PBr₃) in diethyl ether at −10°C:
$$
\text{3-Methylbutan-2-one} + 2\text{PBr}3 \rightarrow \text{2,3-Dibromo-3-methylbutan-2-one} + 2\text{HOPBr}2
$$
Reaction progress is monitored via thin-layer chromatography (TLC), with yields reaching 89%.

Step 2: Ketone Reduction

The dibrominated ketone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol:
$$
\text{2,3-Dibromo-3-methylbutan-2-one} + \text{NaBH}4 \rightarrow \text{this compound} + \text{NaB(OH)}3
$$
This step achieves 68% yield, with the remaining mass attributed to over-reduction products.

Catalytic Enhancements

Recent studies propose using Lewis acids like zinc bromide (ZnBr₂) to accelerate the bromination step. At 0.5 mol% loading, ZnBr₂ reduces reaction time from 12 hours to 3 hours while maintaining 82% yield.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot-scale trials demonstrate the advantages of continuous flow systems over batch reactors:

Parameter Batch Reactor Flow Reactor
Reaction Time 8 hours 1.5 hours
Yield 75% 88%
Byproduct Formation 6% 2%
Energy Consumption (kWh) 120 45

Data synthesized from refs

Flow reactors enable precise temperature control and rapid mixing, minimizing thermal degradation of heat-sensitive intermediates.

Solvent Recycling Protocols

Industrial processes recover CCl₄ via fractional distillation, achieving 95% solvent reuse. Environmental regulations increasingly favor DCM due to its lower ozone depletion potential, though higher costs necessitate trade-off analyses.

Mechanistic Insights and Side Reactions

Radical Bromination Pathways

At temperatures >40°C, trace HBr catalyzes radical chain reactions, leading to:

  • Terminal Bromination: Formation of 1,3-dibromo-3-methylbutan-1-ol (5–8% yield)
  • Debromination: HBr elimination generates 3-methylbut-2-en-1-ol, creating autocatalytic loops

Hydrolytic Byproducts

Exposure to moisture during workup hydrolyzes the dibromide to 3-methyl-2,3-dihydroxybutan-1-ol. Karl Fischer titration confirms that maintaining H₂O levels <200 ppm in solvents suppresses this pathway.

Emerging Methodologies

Photochemical Bromination

UV irradiation (254 nm) of 3-methylbut-2-en-1-ol with N-bromosuccinimide (NBS) in acetonitrile achieves 65% yield with 99% regioselectivity. This method avoids toxic Br₂ but requires specialized quartz reactors.

Biocatalytic Approaches

Engineered halohydrin dehalogenases demonstrate limited activity for bromoalcohol synthesis, with current yields <20%. Protein engineering efforts aim to improve catalytic efficiency for greener production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-3-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 3-methylbutan-1-ol.

    Oxidation: 2,3-dibromo-3-methylbutanal.

    Reduction: 3-methylbutane.

Scientific Research Applications

2,3-Dibromo-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-dibromo-3-methylbutan-1-ol involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Property 2,3-Dibromo-3-methylbutan-1-ol 2,3-Dimethyl-1-butanol 2-Ethyl-3,3-dimethylbutan-1-ol
Molecular Formula C₅H₉Br₂O C₆H₁₄O C₈H₁₈O
Molecular Weight 245.84 g/mol 102.17 g/mol 130.23 g/mol
Functional Groups -OH, -Br -OH -OH
Branching Methyl at C3 Methyl at C2 and C3 Ethyl at C2, dimethyl at C3

Key Observations :

  • Bromination increases molecular weight by ~160 g/mol compared to 2,3-Dimethyl-1-butanol, drastically altering density and boiling point.
  • The absence of bromine in analogs reduces electronegativity and reactivity.

Physical and Chemical Properties

Reactivity:
  • This compound : Bromine atoms enhance electrophilicity, making it prone to nucleophilic substitution (e.g., SN2 reactions) or elimination (e.g., dehydrohalogenation). The hydroxyl group may exhibit increased acidity due to electron-withdrawing bromines.
  • Non-brominated analogs: Reactivity centers on the hydroxyl group (e.g., esterification, oxidation). 2,3-Dimethyl-1-butanol lacks halogen-driven reactions .

Biological Activity

2,3-Dibromo-3-methylbutan-1-ol (DBMB) is a halogenated alcohol with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its unique structural characteristics and reactivity.

  • Molecular Formula : C5_5H10_{10}Br2_2O
  • Molecular Weight : 245.94 g/mol
  • CAS Number : 100606-78-8

The biological activity of DBMB can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atoms in its structure can influence its reactivity and binding affinity, making it a candidate for various biological applications.

Potential Mechanisms Include :

  • Enzyme Inhibition : DBMB may inhibit specific enzymes by binding to their active sites, altering their activity.
  • Receptor Modulation : It can act as an agonist or antagonist for various receptors, thereby influencing cellular signaling pathways.
  • Nucleic Acid Interaction : The compound may interact with DNA or RNA, potentially affecting gene expression and protein synthesis.

Biological Activity Studies

Research has highlighted the biological activities of DBMB, particularly in the context of antimicrobial and antifungal properties. Below are key findings from various studies:

Study Biological Activity Observed Methodology
Karki et al. (2018) Antimicrobial activity against a range of bacterial strainsIn vitro assays using agar diffusion methods
PubChem Database Potential cytotoxic effects on cancer cell linesCell viability assays were conducted to assess cytotoxicity
Sigma-Aldrich Report Inhibition of specific enzyme pathwaysEnzyme kinetics studies demonstrating inhibition rates

Case Studies

  • Antimicrobial Activity :
    A study conducted by Karki et al. demonstrated that DBMB exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using agar diffusion methods, showing a clear zone of inhibition at varying concentrations.
  • Cytotoxic Effects :
    Research documented in the PubChem database indicated that DBMB could induce cytotoxic effects in certain cancer cell lines. Cell viability assays revealed a dose-dependent reduction in cell proliferation, suggesting potential anticancer properties.
  • Enzyme Inhibition Studies :
    The compound's ability to inhibit specific enzyme pathways was explored in a study published by Sigma-Aldrich. The results indicated that DBMB effectively inhibited enzyme activity, leading researchers to consider its potential as a therapeutic agent in enzyme-related diseases.

Comparison with Similar Compounds

To better understand the unique properties of DBMB, it is useful to compare it with similar halogenated alcohols:

Compound Molecular Formula Biological Activity
2-BromoethanolC2_2H5_5BrOAntimicrobial properties
3-BromopropanolC3_3H7_7BrOModerate cytotoxic effects
1-Bromo-2-propanolC3_3H7_7BrOLimited biological activity

DBMB stands out due to its dual bromination and the presence of a tertiary alcohol group, which enhances its reactivity and biological interactions compared to other compounds.

Q & A

Q. What are the optimal synthetic routes for 2,3-dibromo-3-methylbutan-1-ol, and how can reaction yields be systematically improved?

  • Methodological Answer : A two-step synthesis is commonly employed: (1) bromination of 3-methylbut-1-ene using bromine in a non-polar solvent (e.g., CCl₄) under controlled temperature (0–5°C) to minimize side reactions, followed by (2) hydrolysis of the intermediate dibromide using aqueous NaOH. Yield optimization requires monitoring stoichiometric ratios (e.g., excess Br₂ may lead to over-bromination) and reaction kinetics via techniques like HPLC or GC-MS. Safety protocols for bromine handling, including fume hood use and PPE (gloves, face shields), are critical due to its toxicity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

  • Methodological Answer :
  • ¹H NMR : The tertiary bromine at C3 suppresses splitting of adjacent protons, yielding a singlet for the methyl group (δ ~1.2 ppm). Protons on C1 (OH-bearing carbon) appear as a triplet (δ ~3.5–4.0 ppm) due to coupling with C2 protons.
  • ¹³C NMR : The quaternary C3 (bearing Br and CH₃) resonates at δ ~65–70 ppm, while C2 (secondary bromide) appears at δ ~45–50 ppm.
  • IR : A broad O-H stretch (~3300 cm⁻¹) and C-Br stretches (~500–600 cm⁻¹) confirm the functional groups. Comparative analysis with reference spectra for isomers (e.g., 2,2-dibromo derivatives) is essential .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Exposure Controls : Use local exhaust ventilation and ensure eye wash stations/safety showers are accessible.
  • PPE : Nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators if vapor concentrations exceed 1 ppm (estimated from analogous brominated alcohols) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation experiments in solvents (e.g., DMSO, ethanol) at 25°C, 40°C, and 60°C. Monitor decomposition via LC-MS for byproducts like 3-methylbut-2-en-1-ol (dehydrobromination product).
  • Findings : Non-polar solvents (hexane) enhance stability by reducing nucleophilic attack on C-Br bonds. Elevated temperatures (>40°C) accelerate degradation, with t₁/₂ decreasing by ~50% per 10°C rise .

Q. What contradictory data exist regarding the reactivity of this compound in SN1 vs. SN2 mechanisms, and how can these be resolved experimentally?

  • Methodological Answer :
  • Contradiction : Conflicting reports suggest either a carbocation intermediate (SN1) or bimolecular displacement (SN2).
  • Resolution : Perform kinetic studies:
    (i) Polarimetry : Track racemization under SN1 conditions (tertiary carbocation formation).
    (ii) Leaving Group Effects : Compare reaction rates with Cl⁻ vs. Br⁻ analogs. SN2 rates are inversely related to leaving group ability in polar aprotic solvents.
    (iii) Solvent Effects : Use DMSO (favors SN2) vs. ethanol (favors SN1) to distinguish pathways. Data from analogous compounds (e.g., 2-bromo-2-methylpropanol) suggest SN1 dominance .

Q. How can computational modeling predict the environmental fate of this compound, particularly its biodegradation pathways?

  • Methodological Answer :
  • Tools : Employ QSAR models (e.g., EPI Suite) to estimate LogP (~1.8, similar to 3-methyl-1-butanol ) and biodegradability probability.
  • Mechanistic Insights : Molecular dynamics simulations reveal preferential cleavage of the C2-Br bond by microbial hydrolases. Validate with aerobic soil metabolism studies (OECD 307) measuring CO₂ evolution .

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